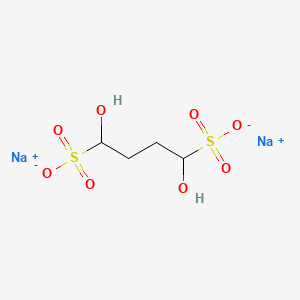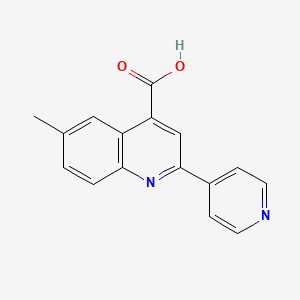
Quinoline-8-carbonitrile
Overview
Description
Quinoline-8-carbonitrile is a nitrogen-containing heterocyclic compound with a quinoline core structure substituted with a cyano group at the 8th position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The quinoline nucleus is known for its presence in various biologically active compounds, making quinoline derivatives valuable in drug discovery and development.
Mechanism of Action
Target of Action
Quinoline-8-carbonitrile is a derivative of quinoline, a nitrogen-containing heterocycle . The primary targets of quinoline derivatives are often proteins involved in cellular processes, such as cell cycle regulation and apoptosis . .
Mode of Action
Quinoline derivatives are known to interact with their targets, often leading to changes in cellular processes . For instance, some quinoline derivatives can inhibit tumor growth by inducing cell cycle arrest, apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, including those involved in cell cycle regulation, apoptosis, angiogenesis, cell migration, and nuclear receptor responsiveness .
Pharmacokinetics
Quinoline derivatives are generally known for their diverse spectrum of biological activities, suggesting they have favorable adme properties .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities .
Action Environment
It’s known that the synthesis of quinoline derivatives can be influenced by environmental factors, such as the presence of certain catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-8-carbonitrile can be synthesized through several methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction proceeds through cyclization and dehydration steps to form the quinoline ring system.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid. The reaction conditions typically require high temperatures and acidic environments.
Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods such as:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to hydrogenate precursor compounds.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: Quinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Catalysts: Palladium, platinum, acid catalysts (sulfuric acid, hydrochloric acid).
Major Products:
Oxidation Products: Carboxylic acids, amides.
Reduction Products: Primary amines.
Substitution Products: Various functionalized quinoline derivatives.
Scientific Research Applications
Quinoline-8-carbonitrile has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of antimalarial, antimicrobial, anticancer, and antiviral agents. Quinoline derivatives are known to inhibit DNA synthesis and exhibit potent biological activities.
Materials Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic materials due to their unique optoelectronic properties.
Industrial Chemistry: this compound is utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline-8-carbonitrile can be compared with other similar compounds such as:
Quinoline: The parent compound without the cyano group, used in various medicinal and industrial applications.
Quinoline-4-carbonitrile: A similar compound with the cyano group at the 4th position, exhibiting different chemical and biological properties.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom at a different position, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its cyano group at the 8th position allows for targeted functionalization and the development of novel compounds with enhanced properties.
Properties
IUPAC Name |
quinoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIFKVFOVFJZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876180 | |
| Record name | 8-Cyanoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35509-27-4 | |
| Record name | 8-Quinolinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035509274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Cyanoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


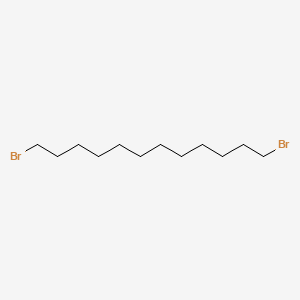

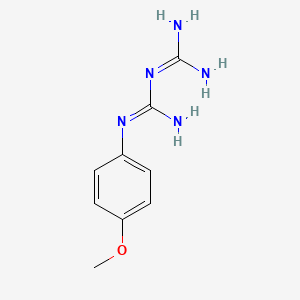
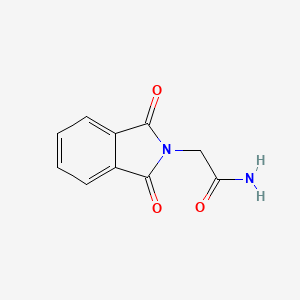

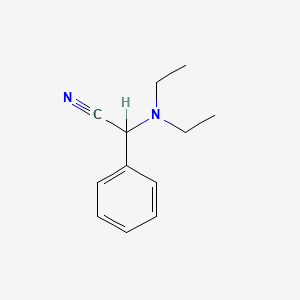
![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)




